molecular formula C32H45NO4 B1514611 (4aS,6aR,6bS,12aS,14aR,14bR)-methyl 11-cyano-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,14,14a,14b-octadecahydropicene-4a-carboxylate CAS No. 305818-40-0

(4aS,6aR,6bS,12aS,14aR,14bR)-methyl 11-cyano-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,14,14a,14b-octadecahydropicene-4a-carboxylate

Cat. No.: B1514611
CAS No.: 305818-40-0
M. Wt: 507.7 g/mol
InChI Key: IVZDMJHGZKCMBW-KPOXMGGZSA-N
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Description

The compound (4aS,6aR,6bS,12aS,14aR,14bR)-methyl 11-cyano-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,14,14a,14b-octadecahydropicene-4a-carboxylate is a highly modified triterpenoid derivative featuring a complex pentacyclic framework. Its structure includes:

  • A methyl ester at the C4a carboxyl group, improving lipophilicity and membrane permeability.
  • Multiple methyl substituents (C2, C6a, C6b, C9, C12a) that contribute to steric bulk and conformational rigidity.
  • A 14-oxo group and C10-hydroxy group, which may participate in hydrogen bonding or redox-related mechanisms.

This compound shares structural homology with bardoxolone methyl, a well-studied synthetic triterpenoid with anti-inflammatory and anticancer properties . Its synthesis likely follows similar pathways involving functionalization of triterpenoid cores via Michael addition or esterification, as seen in related derivatives (e.g., azide-functionalized analogs in ) .

Properties

CAS No.

305818-40-0

Molecular Formula

C32H45NO4

Molecular Weight

507.7 g/mol

IUPAC Name

methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,7,8,8a,12,14a,14b-decahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C32H45NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15,20,22,24,35H,9-14,16-17H2,1-8H3/t20-,22-,24-,29-,30+,31+,32-/m0/s1

InChI Key

IVZDMJHGZKCMBW-KPOXMGGZSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CC(=C(C5(C)C)O)C#N)C)C)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(CC(=C(C5(C)C)O)C#N)C)C)(C)C)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CC(=C(C5(C)C)O)C#N)C)C)C)C(=O)OC)C

Origin of Product

United States

Biological Activity

The compound (4aS,6aR,6bS,12aS,14aR,14bR)-methyl 11-cyano-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,14,14a,14b-octadecahydropicene-4a-carboxylate (CAS Number: 305818-40-0) is a complex organic molecule with potential biological activity. This article explores its biological properties based on diverse research findings and case studies.

  • Molecular Formula : C32H45NO4
  • Molecular Weight : 507.72 g/mol
  • Structure : The compound features multiple chiral centers and a complex polycyclic structure that may influence its biological interactions.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this structure exhibit anticancer properties. For instance:

  • Mechanism : Compounds in the same class have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways such as NF-kB and MAPK pathways .
  • Case Study : A study demonstrated that oleanolic acid derivatives significantly inhibited the proliferation of human cancer cell lines in vitro .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties:

  • Mechanism : Similar compounds have been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Research Findings : In vivo studies on animal models of inflammation showed reduced edema and pain following treatment with related triterpenoids .

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects:

  • Mechanism : The compound may enhance neuronal survival by modulating oxidative stress and apoptosis pathways in neuronal cells .
  • Case Study : Research involving diabetic rats indicated that treatment with similar compounds improved retinal thickness and reduced neuronal cell death .

Antimicrobial Activity

Some studies have highlighted antimicrobial activities:

  • Mechanism : The presence of functional groups in the compound may contribute to its ability to disrupt microbial membranes or inhibit vital metabolic processes .
  • Research Findings : In vitro assays showed effectiveness against various bacterial strains and fungi .

Comparative Analysis of Biological Activities

Activity TypeMechanismEvidence Source
AnticancerInduces apoptosis via NF-kB pathway
Anti-inflammatoryInhibits TNF-alpha and IL-6
NeuroprotectiveModulates oxidative stress
AntimicrobialDisrupts microbial membranes

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C31H48O4 with a molecular weight of approximately 484.71 g/mol. Its structural complexity includes multiple methyl groups and functional groups such as cyano and hydroxy groups which contribute to its biological activity.

Pharmacological Applications

  • Anticancer Activity :
    • Compounds derived from oleanolic acid and its derivatives have shown promising anticancer properties. Research indicates that similar triterpenoids can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell growth and differentiation .
  • Anti-inflammatory Properties :
    • The compound may exhibit anti-inflammatory effects akin to other triterpenoids. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases .
  • Hepatoprotective Effects :
    • Oleanolic acid derivatives have been used traditionally in herbal medicine for liver protection. This compound may possess similar hepatoprotective properties by reducing oxidative stress and promoting liver cell regeneration .
  • Neuroprotective Potential :
    • The neuroprotective effects of triterpenoids are being explored in the context of neurodegenerative diseases. Preliminary studies suggest that they may help mitigate neuronal damage and improve cognitive function by modulating neuroinflammatory responses .

Case Studies

  • Clinical Trials :
    • Clinical trials involving derivatives of oleanolic acid have evaluated their efficacy in treating conditions such as multiple sclerosis and osteoarthritis. These studies focus on the improvement of symptoms and overall quality of life for patients .
  • Laboratory Research :
    • In vitro studies have shown that compounds similar to (4aS...)-methyl 11-cyano-10-hydroxy... can inhibit the proliferation of certain cancer cell lines while promoting apoptosis through intrinsic pathways .

Comparison with Similar Compounds

Key Observations:

  • The 11-cyano group in the target compound and bardoxolone methyl is critical for electrophilic reactivity, enabling covalent interactions with cysteine residues in Keap1 (Nrf2 pathway activation) .
  • Hydroxy vs. Ester Groups: Bryonolic acid derivatives lacking the cyano group exhibit reduced cytotoxicity but retain anti-inflammatory effects, suggesting the cyano moiety enhances specificity .
  • Ester Modifications : The propiolate ester in C3 () improves antiviral activity compared to methyl esters, likely due to increased membrane penetration .

Solubility and Stability:

  • The target compound’s methyl ester at C4a enhances lipophilicity (logP ≈ 5.2 predicted) compared to carboxylic acid analogs (e.g., CAS 471-66-9, logP ≈ 4.1) .
  • Cyano Group Stability: Under physiological conditions, the 11-cyano group may undergo slow hydrolysis to a carboxylic acid, as observed in bardoxolone derivatives .

Anticancer Potential:

  • Bardoxolone methyl analogs inhibit NF-κB and STAT3 signaling, reducing tumor proliferation . The target compound’s 14-oxo group may similarly modulate redox-sensitive transcription factors.
  • Cytotoxicity Comparison: Bardoxolone methyl: IC₅₀ = 50–100 nM (leukemia cells) . Bryonolic acid methyl ester: IC₅₀ = 10 µM (fibroblasts) . The target compound’s potency is expected to fall between these values due to its hybrid structure.

Anti-Inflammatory Effects:

  • The C10-hydroxy group in the target compound mimics natural triterpenoids (e.g., maslinic acid), which suppress COX-2 and iNOS expression .

Preparation Methods

Key Preparation Steps and Reagents

Based on available data and analogous compound syntheses, the preparation can be summarized as follows:

Step No. Reaction Type Purpose/Transformation Typical Reagents/Conditions
1 Starting material preparation Obtain or synthesize the polycyclic hydrocarbon scaffold Derived from oleanolic acid or related triterpenes
2 Cyanation Introduce cyano group at C-11 Nucleophilic substitution with cyanide salts (e.g., KCN) under controlled conditions
3 Hydroxylation Hydroxyl group introduction at C-10 Selective oxidation using reagents like OsO4, mCPBA, or enzymatic hydroxylation
4 Methylation Install methyl groups at multiple positions Methyl iodide or methyl triflate with strong bases
5 Oxidation Formation of ketone group at C-14 Use of oxidants such as PCC, Dess–Martin periodinane, or Swern oxidation
6 Esterification Formation of methyl ester at carboxylate group Reaction with methanol and acid catalysts (e.g., H2SO4) or via diazomethane methylation
7 Purification and stereochemical verification Isolation of pure stereoisomer and confirmation of stereochemistry Chromatography (HPLC, chiral columns), NMR, X-ray crystallography

Detailed Synthetic Route Insights

  • Starting Material : The compound is structurally related to oleanolic acid derivatives, which serve as convenient starting points due to their preformed pentacyclic triterpene skeleton.

  • Cyanation : The cyano group introduction at the 11-position is typically achieved through nucleophilic substitution on a suitable leaving group precursor (e.g., bromide or tosylate). This step requires strict control to avoid side reactions and maintain stereochemistry.

  • Hydroxylation : The 10-hydroxy group is introduced either by selective oxidation of a methyl or methylene group or by direct hydroxylation using reagents capable of regio- and stereoselective functionalization. Enzymatic methods may also be employed for high stereoselectivity.

  • Methylation and Oxidation : The multiple methyl groups are introduced either by alkylation of suitable intermediates or are retained from the starting material. The ketone at C-14 is formed by oxidation of the corresponding alcohol or methylene group.

  • Esterification : The carboxylic acid group at C-4a is converted to the methyl ester to improve compound stability and solubility. This is typically done by acid-catalyzed esterification or via methylation using diazomethane.

Analytical and Verification Techniques

Summary Table: Preparation Overview

Aspect Description
Starting Material Oleanolic acid derivatives or similar triterpenes
Key Reactions Cyanation, hydroxylation, methylation, oxidation, esterification
Critical Reagents Cyanide salts, oxidants (PCC, Swern), methylating agents, acid catalysts
Stereochemical Control Use of chiral catalysts, mild conditions to avoid racemization
Purification Chromatography (HPLC, chiral)
Storage & Handling Store cold, prepare stock solutions in DMSO or methanol, use sonication for solubility enhancement
Analytical Methods NMR, MS, X-ray crystallography, HPLC

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and stereochemical purity?

Methodological Answer:
Synthesis optimization should focus on controlling stereochemical outcomes, particularly due to the compound’s seven methyl groups and multiple stereocenters. Key strategies include:

  • Catalyst Selection : Use chiral catalysts to enhance enantiomeric excess, as demonstrated in structurally similar triterpenoid syntheses (e.g., utilized stereoselective lactonization for hydroxy-heptamethyl systems) .
  • Reaction Monitoring : Employ real-time techniques like HPLC or in-situ IR to track intermediate formation and adjust reaction conditions (e.g., temperature, solvent polarity) dynamically .
  • Purification : Combine column chromatography with recrystallization in non-polar solvents to isolate stereoisomers, as seen in ’s isolation of tetradecahydropicene derivatives .

Advanced: What strategies resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:
Contradictions often arise from solvent effects, impurities, or stereochemical variations. To address these:

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR for stereochemical assignment, high-resolution mass spectrometry for molecular formula confirmation) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments (see ’s use of predictive tools for stereochemical analysis) .
  • Standardized Protocols : Adopt uniform solvent systems and calibration standards across studies to minimize variability, as emphasized in ’s analytical chemistry guidelines .

Basic: What are the recommended safety protocols for handling this compound, given its reactive groups (cyano, hydroxy)?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and chemical-resistant aprons. and highlight the necessity of full-body protection to prevent dermal exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks, especially during reactions involving cyanide liberation .
  • Emergency Measures : Immediate rinsing with water for eye/skin contact (15+ minutes) and oxygen administration for inhalation exposure, per ’s first-aid guidelines .

Advanced: How can computational tools predict the biological activity of this compound based on its stereochemistry?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound’s stereocenters and target proteins (e.g., cytochrome P450 enzymes). ’s work on bioactive triterpenoids supports this approach .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent positions (e.g., cyano at C-11, hydroxy at C-10) with activity metrics. Cross-reference with databases like ChemSpider ( ) for structural analogs .
  • Free Energy Calculations : Apply molecular dynamics simulations to assess binding affinities, leveraging ’s insights into surface interactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s complex structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H-¹³C HSQC and NOESY for stereochemical elucidation, particularly to resolve methyl group environments (e.g., ’s use of NOE correlations for lactone systems) .
  • IR Spectroscopy : Identify functional groups (e.g., cyano stretch ~2240 cm⁻¹, hydroxy broad peak ~3300 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration determination, as applied in ’s analysis of multi-stereocenter compounds .

Advanced: How can researchers design experiments to study the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to controlled stress conditions (heat, light, humidity) and monitor degradation via LC-MS. ’s firefighting measures suggest monitoring for hazardous byproducts (e.g., carbon oxides) .
  • Surface Reactivity Studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with indoor lab surfaces, as proposed in ’s interfacial chemistry research .
  • Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life, integrating ’s principles of reaction kinetics .

Basic: What chromatographic methods are optimal for purifying this compound from reaction mixtures?

Methodological Answer:

  • Normal-Phase Chromatography : Separate polar impurities using silica gel with gradient elution (hexane:ethyl acetate). ’s isolation of tetradecahydropicene derivatives used similar protocols .
  • Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water mobile phases for high-resolution separation of stereoisomers .
  • Preparative TLC : For small-scale purification, use plates coated with fluorescent indicators to track UV-active bands .

Advanced: How can contradictory data on the compound’s solubility and partitioning coefficients be reconciled?

Methodological Answer:

  • Standardized Solubility Assays : Conduct parallel experiments in buffered solutions (pH 2–12) using shake-flask methods, as per ’s analytical frameworks .
  • LogP Determination : Compare experimental octanol-water partitioning with computational predictions (e.g., ACD/Labs Percepta, cited in ) to identify outliers .
  • Meta-Analysis : Systematically review literature using ’s information retrieval strategies to identify methodological inconsistencies .

Basic: What are the critical steps in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Process Intensification : Transition from batch to flow chemistry for exothermic reactions (e.g., cyano group introduction) to improve safety and yield .
  • Quality-by-Design (QbD) : Use factorial design experiments to identify critical process parameters (CPPs), aligning with ’s experimental design principles .
  • In-Process Controls (IPC) : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Advanced: How can the compound’s metabolic pathways be elucidated using isotopic labeling?

Methodological Answer:

  • ¹³C/²H Labeling : Synthesize isotopologs with labels at the cyano (C-11) or carboxylate (C-4a) positions. Track metabolites via LC-MS/MS, referencing ’s work on triterpene glycosides .
  • Radiotracer Studies : Use ¹⁴C-labeled compound in hepatocyte assays to identify phase I/II metabolites, following ’s protocols for glycyrrhetinic acid derivatives .
  • Enzyme Inhibition Assays : Combine isotopic data with recombinant CYP450 isoforms to map metabolic enzymes, as in ’s bioactive compound studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aS,6aR,6bS,12aS,14aR,14bR)-methyl 11-cyano-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,14,14a,14b-octadecahydropicene-4a-carboxylate
Reactant of Route 2
(4aS,6aR,6bS,12aS,14aR,14bR)-methyl 11-cyano-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,14,14a,14b-octadecahydropicene-4a-carboxylate

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